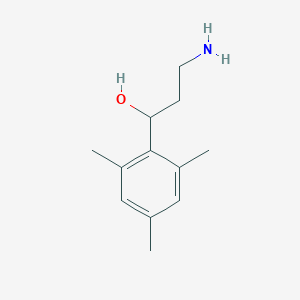
3-Amino-1-mesitylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-mesitylpropan-1-ol is an organic compound that belongs to the class of propanolamines. It features a mesityl group (a derivative of mesitylene) attached to the propanolamine backbone. This compound is characterized by the presence of both an amino group and a hydroxyl group, making it both a primary amine and a primary alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-mesitylpropan-1-ol typically involves the reaction of mesityl bromide with 3-aminopropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 3-aminopropanol attacks the mesityl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-mesitylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of mesitylpropanal.
Reduction: Formation of mesitylpropylamine.
Substitution: Formation of mesitylpropyl derivatives with various functional groups.
Applications De Recherche Scientifique
3-Amino-1-mesitylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-1-mesitylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can influence biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-propanol: A simpler analog without the mesityl group.
3-Aminopropyl alcohol: Another analog with similar functional groups but different structural features.
Uniqueness
The presence of the mesityl group in 3-Amino-1-mesitylpropan-1-ol imparts unique chemical properties, such as increased steric hindrance and altered electronic effects. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its simpler analogs.
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
3-amino-1-(2,4,6-trimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-8-6-9(2)12(10(3)7-8)11(14)4-5-13/h6-7,11,14H,4-5,13H2,1-3H3 |
Clé InChI |
GLVVPZVOXLJPJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(CCN)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)
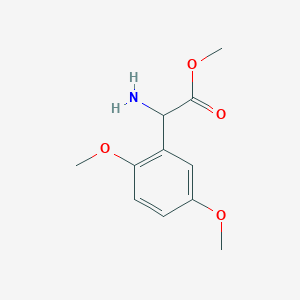
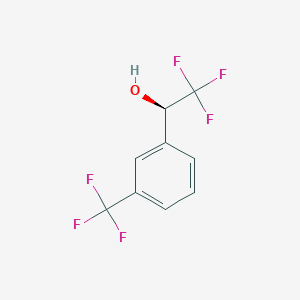
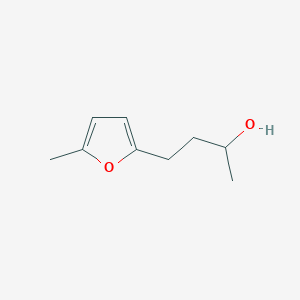
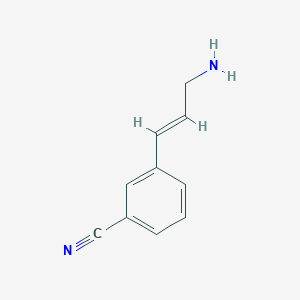
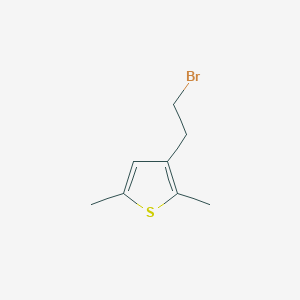
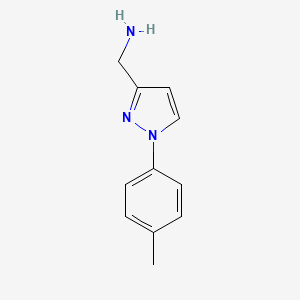
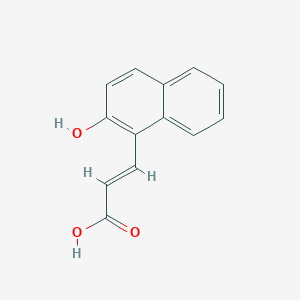
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
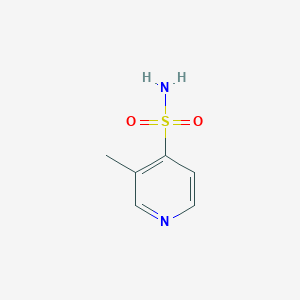
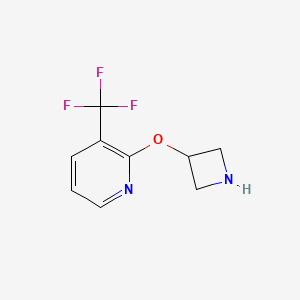
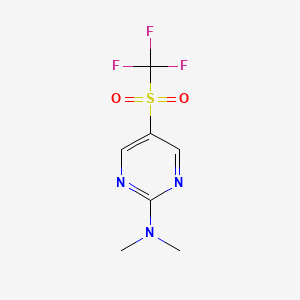
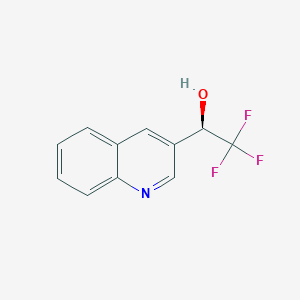
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
